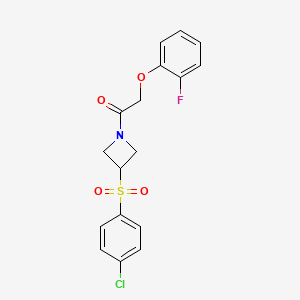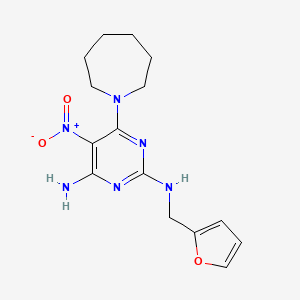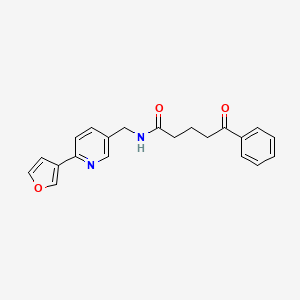
2-Bromo-3-fluoro-5-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-fluoro-5-iodopyridine is a compound with the molecular formula C5H2BrFIN . It has a molecular weight of 301.88 . It is a solid substance that should be stored at 4°C and protected from light .
Molecular Structure Analysis
The InChI code for 2-Bromo-3-fluoro-5-iodopyridine is 1S/C5H2BrFIN/c6-5-4(7)1-3(8)2-9-5/h1-2H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Bromo-3-fluoro-5-iodopyridine is a solid substance . It has a molecular weight of 301.88 . It should be stored at 4°C and protected from light .Aplicaciones Científicas De Investigación
Synthesis of Pentasubstituted Pyridines
2-Bromo-3-fluoro-5-iodopyridine serves as a valuable building block in medicinal chemistry research, particularly in the synthesis of pentasubstituted pyridines. It has been utilized for generating a variety of pentasubstituted pyridines with functionalities desirable for further chemical manipulations (Wu, Porter, Frennesson, & Saulnier, 2022).
Creation of Structural Manifolds
2-Bromo-3-fluoro-5-iodopyridine is instrumental in creating structural manifolds from a common precursor, demonstrating its versatility in chemical synthesis. It's used in processes that lead to the formation of various pyridines and pyridinecarboxylic acids, highlighting its role in diverse synthetic pathways (Schlosser & Bobbio, 2002).
Study of Electronic Structures
The electronic structures of halopyridines, including 2-Bromo-3-fluoro-5-iodopyridine, have been investigated through ultraviolet photoelectron spectroscopy. This research provides insights into the electronic properties of such compounds, which is crucial for understanding their reactivity and potential applications in various fields of chemistry (Caine, Dunne, & Nagy-Felsobuki, 1995).
Synthesis of Functionalized Pyridines
Functionalized pyridines are synthesized using 2-Bromo-3-fluoro-5-iodopyridine, demonstrating its role in the efficient creation of compounds with potential applications in medicinal chemistry and material science. This further underscores its utility as a versatile reagent in organic synthesis (Sutherland & Gallagher, 2003).
Chemoselective Functionalization
2-Bromo-3-fluoro-5-iodopyridine has been used in studies exploring chemoselective functionalization, an essential process in organic chemistry for the selective modification of molecules, which is crucial in drug development and synthesis of complex organic compounds (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Safety and Hazards
2-Bromo-3-fluoro-5-iodopyridine is considered hazardous. It is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Mecanismo De Acción
Target of Action
2-Bromo-3-fluoro-5-iodopyridine is a pyridine derivative with halogen groups attached to each of its positions 2, 3, and 5 . It is primarily used as a biochemical reagent and is often employed in the synthesis of various organic compounds . The specific targets of this compound can vary depending on the context of its use. For instance, it has been used to develop fluorescent compounds and investigate the structure/activity relationships of non-nucleoside adenosine kinase inhibitors .
Mode of Action
The mode of action of 2-Bromo-3-fluoro-5-iodopyridine largely depends on the specific reaction it is involved in. As a halogenated pyridine, it can participate in various types of organic reactions, including substitution reactions . The presence of different halogens (bromine, fluorine, and iodine) in its structure can influence its reactivity and selectivity in these reactions .
Biochemical Pathways
The specific biochemical pathways affected by 2-Bromo-3-fluoro-5-iodopyridine can vary depending on its application. In the context of its use as a reagent for synthesizing fluorescent compounds, it may be involved in various organic synthesis pathways . .
Result of Action
The molecular and cellular effects of 2-Bromo-3-fluoro-5-iodopyridine’s action would depend on its specific use. For instance, when used to synthesize fluorescent compounds, the resulting compounds could be used to label or visualize certain biological structures or processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-fluoro-5-iodopyridine. For example, the temperature and pH of the reaction environment can affect the rate and selectivity of the reactions it participates in . Additionally, the presence of other substances in the environment, such as solvents or catalysts, can also influence its reactivity .
Propiedades
IUPAC Name |
2-bromo-3-fluoro-5-iodopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-5-4(7)1-3(8)2-9-5/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDXVQAOGHCOBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Br)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214323-00-8 |
Source


|
| Record name | 2-bromo-3-fluoro-5-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2370558.png)
![3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2370561.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2370564.png)


![(2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]acrylic acid](/img/structure/B2370568.png)


![N-[1-(4-Cyanophenyl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2370572.png)
![11-(2-chlorophenyl)-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2370573.png)

![2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2370578.png)